molecular formula C35H45FN5NaO9S B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

Katalognummer: B1194702
CAS-Nummer: 916826-48-7
Molekulargewicht: 753.8 g/mol
InChI-Schlüssel: GXYYUDQAGCVAGJ-HHGSPMIASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Danoprevir-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen resultierenden Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine ergibt .

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

Danoprevir sodium has been approved in China for treating chronic hepatitis C, particularly in patients with non-cirrhotic genotype 1b infections. Its efficacy has been demonstrated in several clinical trials:

  • Phase 3 Trials : A study involving 140 patients showed a sustained virologic response (SVR12) rate of 97.1% after a 12-week treatment regimen combining danoprevir with ritonavir and ribavirin .
  • Combination Therapies : In combination with ravidasvir (an HCV NS5A inhibitor), danoprevir achieved an SVR12 rate of 99% in treatment-naïve patients .
Study NameTreatment RegimenPopulationSVR12 Rate
RUSHMOREDanoprevir + Ritonavir + RibavirinNon-cirrhotic GT197.1%
EVERESTDanoprevir + Ravidasvir + RibavirinNon-cirrhotic GT199%

Potential Use in COVID-19 Treatment

Recent studies have explored repurposing danoprevir for treating COVID-19 due to its antiviral properties. A clinical study indicated that danoprevir boosted by ritonavir was safe and well-tolerated in patients with COVID-19, leading to rapid negative RT-PCR results and improvement in CT scan findings .

Biological Research

Danoprevir is utilized in research to understand HCV replication mechanisms and the role of NS3 protease in viral pathogenesis. Its effectiveness as a model compound aids researchers in developing new antiviral agents targeting similar pathways .

Chemistry and Drug Development

As a macrocyclic peptidomimetic compound, danoprevir serves as a reference standard for studying other protease inhibitors. It has been instrumental in virtual screening studies aimed at discovering new derivatives with enhanced antiviral activity .

Case Study 1: Efficacy in Hepatitis C Patients

A clinical trial involving treatment-naïve non-cirrhotic patients demonstrated that after 12 weeks of treatment with danoprevir combined with other antiviral agents, a significant majority achieved SVR12 without severe adverse effects, showcasing its potential as a frontline therapy for hepatitis C .

Case Study 2: COVID-19 Treatment Outcomes

In a small cohort study of COVID-19 patients treated with danoprevir and ritonavir, all participants exhibited rapid clinical improvement and negative PCR results within days of initiating treatment. This suggests that danoprevir may offer therapeutic benefits beyond its original indication .

Wirkmechanismus

Danoprevir sodium exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is crucial for viral replication and suppresses the host’s immune response to the infection. By inhibiting this protease, this compound effectively reduces viral replication and enhances the host’s immune response .

Vergleich Mit ähnlichen Verbindungen

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.

    Telaprevir: Similar to boceprevir, it targets the same protease and is used for the same indication.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy and safety profile.

Uniqueness of Danoprevir Sodium: this compound stands out due to its favorable potency profile against multiple HCV genotypes and key mutants. It has shown high rates of sustained virological response in clinical trials and is effective in combination with other antiviral agents .

Biologische Aktivität

Danoprevir sodium, a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, has emerged as a significant therapeutic agent in the management of HCV infections. This article delves into its biological activity, mechanisms of action, clinical efficacy, and potential applications beyond hepatitis C treatment.

Danoprevir functions primarily through the inhibition of the NS3/4A protease, which is crucial for the viral replication process. This protease cleaves the HCV polyprotein into functional proteins necessary for viral assembly and replication. The binding affinity of danoprevir to the NS3/4A protease is characterized by an IC50 value ranging from 0.2 to 3.5 nM , indicating its high potency .

Binding Characteristics

  • Binding Site : Danoprevir occupies the SI/SI’ pocket of the NS3 protease.
  • Key Interactions :
    • Acyl carbonyl oxygen forms hydrogen bonds with Gly137 and Ser138.
    • Acyl sulfonamide nitrogen forms a hydrogen bond with His57 .

Clinical Efficacy

Danoprevir was approved in China in 2018 as part of a combination therapy for treating HCV. Clinical trials have demonstrated its effectiveness in achieving sustained virologic response (SVR) rates:

  • Phase 3 Trial : In a study involving 140 patients, a regimen combining danoprevir with ritonavir and pegylated interferon α-2a resulted in an SVR12 rate of 97.1% after 12 weeks .
  • Phase 2/3 Trial : Another trial reported an SVR12 rate of 99% among treatment-naive patients when danoprevir was combined with ravidasvir and ribavirin .

Case Studies

Recent studies have explored the repurposing of danoprevir for treating COVID-19 due to its protease inhibitory activity against similar viral structures.

Case Study Summary

  • Patient Cohort : 11 patients treated with ritonavir-boosted danoprevir.
  • Outcomes :
    • First negative RT-PCR test occurred at a median of 2 days post-treatment.
    • Significant improvement in CT scan findings within 3 days .

Data Table: Clinical Trial Results

Study TypePatient PopulationTreatment RegimenSVR Rate (%)Duration (Weeks)
Phase 3 Trial140Danoprevir + Ritonavir + Pegylated Interferon97.112
Phase 2/3 TrialTreatment-naiveDanoprevir + Ravidasvir + Ribavirin9912

Potential Beyond Hepatitis C

The structural similarities between HCV proteases and those of other viruses, such as SARS-CoV-2, have led researchers to investigate danoprevir's potential as an antiviral agent against COVID-19. Molecular docking studies suggest that danoprevir exhibits favorable binding energy to the main protease of SARS-CoV-2, indicating its potential utility in treating this viral infection .

Eigenschaften

CAS-Nummer

916826-48-7

Molekularformel

C35H45FN5NaO9S

Molekulargewicht

753.8 g/mol

IUPAC-Name

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

InChI-Schlüssel

GXYYUDQAGCVAGJ-HHGSPMIASA-M

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danoprevir sodium
Reactant of Route 2
Danoprevir sodium
Reactant of Route 3
Danoprevir sodium
Reactant of Route 4
Danoprevir sodium
Reactant of Route 5
Danoprevir sodium
Reactant of Route 6
Danoprevir sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.